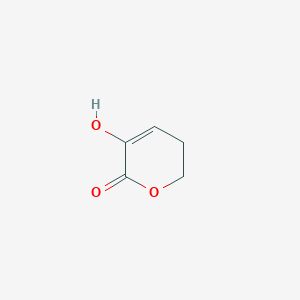

3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry and organic synthesis. The pyranone ring system, in particular, serves as a "privileged" structure, meaning it is a molecular framework capable of binding to multiple biological targets, thus appearing in a wide array of bioactive compounds. nih.govnih.gov

The δ-lactone ring and the broader pyranone scaffold are ubiquitous in a vast number of natural products and synthetic molecules that exhibit potent biological activities. researchgate.netnih.gov These structures are of great interest to chemists and pharmacologists due to their diverse pharmacological properties. researchgate.netresearchgate.net Natural products containing the pyranone motif have been isolated from marine organisms, fungi, and bacteria. nih.govnio.res.in

The versatility of the pyranone ring makes it a powerful building block in organic synthesis. imist.maresearchgate.netencyclopedia.pub Its functional groups can be readily modified, allowing for the construction of complex molecular architectures and diverse compound libraries for drug discovery. nih.govimist.ma Researchers have developed numerous synthetic routes to access pyranone derivatives, highlighting their importance as precursors for a wide variety of other heterocyclic systems. imist.maresearchgate.netnih.gov

The medicinal chemistry relevance of these scaffolds is demonstrated by the wide range of biological effects associated with their derivatives. These activities underscore the importance of the pyranone nucleus as a key pharmacophore in the development of new therapeutic agents. researchgate.net

Table 1: Biological Activities of Representative Pyranone and δ-Lactone Derivatives

| Compound Class / Derivative | Reported Biological Activities | Source(s) |

|---|---|---|

| 5,6-Dihydro-2H-pyran-2-ones | Antitumor, antifungal, antimicrobial, anti-inflammatory, antiviral | researchgate.net |

| Pyranone Derivatives | Anticancer, antimicrobial, antioxidant | ontosight.ai |

| Germicidins (3,6-dialkyl-4-hydroxy-2-pyrones) | Antibiotic | encyclopedia.pub |

| Mixopyronins & Corallopyronins | Antibacterial | encyclopedia.pub |

| Xanthone Derivatives | Anti-Alzheimer's disease (Cholinesterase inhibition) | nih.gov |

| Quercetin (a flavonoid with a pyran core) | Antioxidant, anti-inflammatory, antiviral, antiamyloidogenic | nih.gov |

While specific research detailing 3-Hydroxy-5,6-dihydro-2H-pyran-2-one as a key intermediate is limited, its parent structure, 5,6-dihydro-2H-pyran-2-one, is a well-established and valuable building block in the synthesis of complex natural products. researchgate.netnih.gov This highlights the synthetic potential inherent in this class of molecules.

A significant example is the use of 5,6-dihydro-2H-pyran-2-one in the synthesis of polyhydroxyindolizidine alkaloids. nih.gov These alkaloids are of interest for their potential as glycosidase inhibitors. In a multi-step synthesis, 5,6-dihydro-2H-pyran-2-one undergoes a nih.govgoogle.com-dipolar cycloaddition reaction, which forms the core of the new, more complex heterocyclic system. nih.gov This initial structure is then transformed through a series of reactions, including methanolysis of the lactone ring and intramolecular alkylation, to yield structures related to castanospermine (B190763) and lentiginosine, both of which are notable natural products. nih.gov

The utility of the 5,6-dihydro-2H-pyran-2-one scaffold as a precursor demonstrates its strategic importance in providing the foundational structure for intricate molecules.

Table 2: Application of the 5,6-Dihydro-2H-pyran-2-one Scaffold in Synthesis

| Starting Intermediate | Key Reaction Type | Target Molecule Class / Example | Significance | Source(s) |

|---|---|---|---|---|

| 5,6-Dihydro-2H-pyran-2-one | nih.govgoogle.com-Dipolar Cycloaddition | Polyhydroxyindolizidine Alkaloids (e.g., derivatives of Castanospermine, Lentiginosine) | Serves as a chiral building block for the stereocontrolled synthesis of complex, biologically active alkaloids. | nih.gov |

| 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones | Intramolecular Cyclization | Oxetanones (e.g., Tetrahydrolipstatin) | Acts as a direct precursor to potent pancreatic lipase (B570770) inhibitors used in obesity treatment. | google.com |

Overview of Research Areas and Disciplines Investigating 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and its Derivatives

The investigation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and its chemical relatives spans several key scientific disciplines, driven by the diverse biological activities and synthetic utility of the pyranone scaffold.

Medicinal Chemistry and Drug Discovery: This is a primary area of research. Scientists synthesize and evaluate pyranone derivatives for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ontosight.airesearchgate.net The scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds that can be screened for activity against various diseases, such as Alzheimer's disease. nih.govnih.gov

Organic Synthesis and Methodology Development: Synthetic chemists focus on developing novel and efficient methods for constructing the pyranone ring and its derivatives. nih.govmdpi.comorganic-chemistry.org This includes the use of catalysis and the exploration of new reaction pathways to access these valuable heterocyclic compounds, which can then be used as intermediates in the synthesis of more complex molecules. imist.maresearchgate.net

Natural Product Chemistry: Researchers in this field work to isolate and identify new pyranone-containing compounds from natural sources like plants, fungi, and marine life. nih.govnio.res.in The discovery of novel natural products with this scaffold often inspires further research into their biological mechanisms and provides new templates for drug design. nih.gov

Pharmacology: Pharmacologists investigate the mechanisms of action of bioactive pyranone derivatives. This involves studying how these compounds interact with biological targets such as enzymes and receptors to exert their therapeutic or toxic effects, which is crucial for their development as potential drugs. nih.gov

The collective efforts across these disciplines continue to highlight the importance of the pyranone framework and drive the exploration of specific derivatives like 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

5-hydroxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h2,6H,1,3H2 |

InChI Key |

MOUVXQQGDFVSRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One and Analogs

General Strategies for Dihydropyranone Ring Formation

The 5,6-dihydropyran-2-one ring is a δ-lactone that forms the core of many natural products, making its synthesis a key challenge for chemists. nih.gov The primary approach to forming this heterocyclic system involves the cyclization of a corresponding δ-hydroxy acid or its derivatives. The construction of these open-chain precursors is often achieved through various carbon-carbon and carbon-oxygen bond-forming reactions.

Common strategies for building the necessary carbon skeleton include aldol-type reactions, Wittig reactions, and olefin metathesis. Following the assembly of the precursor, lactonization is typically induced through acid or base catalysis to form the dihydropyranone ring. A critical aspect of these syntheses is the control of stereochemistry, which is essential for producing chiral dihydropyranones. Other notable methods include Michael addition–lactonisation and 1,2-addition followed by a researchgate.netresearchgate.net-rearrangement. researchgate.net

Cyclization Reactions from Suitable Precursors

Synthesis via 3-(Benzyloxy)propionic Acid

A significant method for synthesizing 3-hydroxy-5,6-dihydro-2H-pyran-2-one utilizes 3-(benzyloxy)propionic acid as a starting material. google.com This approach involves a four-step process: chlorination, condensation, cyclization-reduction, and elimination to produce the target molecule with a high yield. google.com The synthesis begins by protecting the hydroxyl group of a precursor as a benzyl (B1604629) ether, which is then modified to form the necessary carboxylic acid. nih.gov

The pivotal step is the intramolecular cyclization of the δ-hydroxy acid derivative to create the lactone ring, a process typically facilitated by acidic conditions that promote intramolecular esterification. The benzyl protecting group is favored due to its stability during the initial reaction steps and its straightforward removal via hydrogenolysis to yield the final 3-hydroxy functionality. nih.govgoogle.com

Cyclization of Levulinic Acid with Lewis Acids

Levulinic acid, a versatile chemical derived from biomass, is a valuable precursor for synthesizing compounds like δ-aminolevulinic acid hydrochloride, an important intermediate for 5,6-dihydropyran-2-ones. The cyclization of levulinic acid and its esters to γ-valerolactone can be achieved through catalytic transfer hydrogenation using metal oxide catalysts. rsc.org Lewis acids are effective in promoting the cyclization of levulinic acid derivatives. These catalysts activate the carbonyl group, which facilitates the intramolecular reactions required to form the heterocyclic ring.

The process often begins with the conversion of levulinic acid into a more reactive intermediate, such as an acid chloride or ester. In the presence of a Lewis acid, this intermediate can undergo intramolecular cyclization reactions. The choice of Lewis acid and solvent plays a crucial role in the efficiency and selectivity of the reaction, offering a sustainable route to dihydropyranone structures from a renewable resource. nih.gov

Decarboxylation Approaches

Decarboxylation presents a strategic pathway for synthesizing dihydropyranone derivatives. organic-chemistry.org This method involves preparing a precursor molecule with a carboxylic acid group that can be selectively removed to yield the final product. The key is to design a synthetic route where the decarboxylation step is efficient and does not compromise the dihydropyranone ring's integrity. organic-chemistry.orgnih.gov

One strategy involves synthesizing a dicarboxylic acid derivative or a β-keto acid that readily undergoes decarboxylation upon heating or under specific catalytic conditions. The stability of the dihydropyranone ring under these conditions is a critical consideration. This approach can be particularly advantageous for introducing specific substitution patterns on the heterocyclic ring that may be challenging to achieve through other methods. organic-chemistry.org

Advanced Synthetic Protocols

Intramolecular Reformatsky Reactions for Dihydropyran-2-ones

The intramolecular Reformatsky reaction is a powerful method for synthesizing various heterocyclic compounds, including dihydropyran-2-ones. researchgate.netorganic-chemistry.org This reaction involves the cyclization of a halo-ester onto a carbonyl group, such as a ketone or aldehyde, mediated by a metal like zinc. libretexts.orgorganic-chemistry.org The key intermediate is an organozinc species that undergoes an intramolecular nucleophilic addition to form the lactone ring. libretexts.org

This technique has been successfully applied to synthesize 6-substituted 5,6-dihydropyran-2-ones. researchgate.net The reaction is initiated by treating a δ-keto-α-bromo ester with activated zinc, which leads to the formation of the six-membered lactone ring in good yields. researchgate.netorganic-chemistry.org The success of this reaction often depends on the nature of the substituents and the reaction conditions, including the solvent and the method of zinc activation. The intramolecular Reformatsky reaction provides a convergent and efficient route to functionalized dihydropyran-2-ones, which are valuable intermediates in the synthesis of more complex molecules. researchgate.net

Utilization of Propiolic Acid Dianions as Three-Carbon Nucleophiles

A key strategy for the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones involves the use of the propiolic acid dianion as a reactive three-carbon nucleophile. scilit.comacs.org This method provides a convergent approach to a variety of pyranone structures. The dianion, generated by treating propiolic acid with a strong base like lithium diisopropylamide (LDA), reacts with epoxides to yield hydroxyacetylenic acids. acs.org These intermediates can then be selectively transformed into different types of substituted pyrones. acs.org

The versatility of this method lies in the subsequent reactions of the hydroxyacetylenic acid intermediate. Depending on the desired substitution pattern on the pyranone ring, different reaction pathways can be employed. For instance, acid-catalyzed addition of methanol (B129727) can lead to one class of pyrones, while base-catalyzed addition of methanol to the corresponding ester can produce another, which is particularly useful for acid-sensitive products. acs.org Furthermore, semihydrogenation of the hydroxyacetylenic acids, followed by acid-catalyzed ring closure, affords yet another substitution pattern. acs.org This methodology has proven effective in the synthesis of various natural products and their analogs. scilit.comacs.org

Multicomponent Reaction Strategies for Substituted Pyranones

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step. globethesis.commdpi.com These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity. mdpi.comgrowingscience.com Various MCR strategies have been developed for the synthesis of substituted pyranones, often employing different catalysts and reaction conditions to achieve high yields and diversity. mdpi.comresearchgate.netnih.gov

One common approach involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a β-ketoester or a 1,3-dicarbonyl compound. mdpi.comgrowingscience.com These reactions can be catalyzed by a variety of catalysts, including ionic liquids, metal-based catalysts, and even green catalysts under solvent-free conditions. mdpi.comgrowingscience.com The choice of catalyst and reaction conditions can influence the reaction rate and yield. growingscience.comresearchgate.net The mechanism of these reactions generally proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to afford the final pyran product. mdpi.com

Table 1: Examples of Catalysts Used in Multicomponent Synthesis of Pyran Derivatives

| Catalyst Type | Specific Catalyst Example | Reference |

|---|---|---|

| Ionic Liquid | [Bmim]OH | researchgate.net |

| Metal-Based | ZnCl₂ | mdpi.com |

| Nanocatalyst | Fe₃O₄@SiO₂@NiSB | researchgate.net |

| Green Catalyst | KOH loaded CaO | growingscience.com |

| Organocatalyst | DABCO | globethesis.com |

Tandem Knoevenagel–Michael Protocols for Pyranone Synthesis

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex molecules. bohrium.com The tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization is a widely employed strategy for the synthesis of various pyran derivatives. bohrium.comresearchgate.netrsc.org This protocol typically involves the reaction of an aldehyde, an active methylene compound, and a C-H acid. bohrium.com

The reaction is initiated by the Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, to form a reactive α,β-unsaturated intermediate. researchgate.netbohrium.com This intermediate then undergoes a Michael addition with a nucleophile, often a 1,3-dicarbonyl compound or a related species. researchgate.net The resulting adduct subsequently undergoes an intramolecular cyclization to furnish the pyran ring. researchgate.net This tandem sequence has been successfully applied to the synthesis of a diverse range of pyran-annulated heterocyclic scaffolds. bohrium.com The efficiency of this process can be enhanced by using various catalysts, including green and heterogeneous catalysts, which facilitate easy separation and recyclability. researchgate.netbohrium.com

Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of chiral 3-hydroxy-5,6-dihydro-2H-pyran-2-one and its analogs is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov Several strategies have been established to control the stereochemical outcome of the synthesis, including asymmetric transformations, enzymatic methods, and stereoselective hydrogenation. nih.govnih.govajchem-b.com

Asymmetric Transformations and Dynamic Kinetic Asymmetric Transformation (DyKAT)

Asymmetric transformations are crucial for the synthesis of enantiomerically enriched compounds. nih.gov A particularly powerful strategy in this regard is the Dynamic Kinetic Asymmetric Transformation (DyKAT). nii.ac.jpthieme.de DyKAT combines a kinetic resolution with an in situ racemization or epimerization of the starting material, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. thieme.de This approach is highly efficient for the synthesis of chiral molecules. nii.ac.jpthieme.de

In the context of pyranone synthesis, DyKAT can be applied to racemic starting materials that can be interconverted under the reaction conditions. nii.ac.jpresearchgate.net The reaction is catalyzed by a chiral catalyst that selectively reacts with one enantiomer of the starting material at a much faster rate than the other. thieme.de As the reactive enantiomer is consumed, the equilibrium between the two enantiomers of the starting material is shifted, continuously replenishing the faster-reacting enantiomer. thieme.de This process ultimately leads to the formation of a single stereoisomer of the product with high enantiomeric excess. nii.ac.jpnih.govnih.gov

Enzymatic Methods in Asymmetric Synthesis

Enzymes have gained prominence as highly efficient and selective catalysts in asymmetric synthesis. nih.govrsc.orgresearchgate.net Their exquisite chemo-, regio-, and stereoselectivity make them ideal for the synthesis of enantiomerically pure compounds under mild and environmentally benign conditions. nih.govrsc.org A wide variety of enzymes, particularly hydrolases, are employed in biocatalytic resolutions and asymmetric synthesis. nih.govunipd.it

Enzymatic kinetic resolution is a common strategy where an enzyme selectively transforms one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govunipd.it This allows for the separation of the two enantiomers. While effective, the maximum theoretical yield for the desired enantiomer is 50%. nih.gov To overcome this limitation, enzymatic methods can be combined with in situ racemization in a dynamic kinetic resolution (DKR) process, enabling yields of up to 100%. unipd.it Enzymes such as lipases have been successfully used in the DKR of racemic alcohols and amines to produce chiral esters and amides with high enantioselectivity. unipd.it These enzymatic strategies offer a powerful and green alternative to traditional chemical methods for the synthesis of chiral building blocks for pyranone synthesis. nih.govrsc.org

Stereoselective Hydrogenation Processes

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the creation of stereogenic centers. ajchem-b.comnih.gov This process involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst, leading to the formation of a chiral product with high enantiomeric excess. ajchem-b.com Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are widely used as catalysts in these reactions. ajchem-b.comnih.gov

In the synthesis of chiral pyranone precursors, stereoselective hydrogenation can be employed to control the stereochemistry of key intermediates. nih.gov For instance, the asymmetric hydrogenation of a C=C or C=O double bond in a prochiral substrate can establish a new stereocenter with high enantioselectivity. ajchem-b.com The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol. ajchem-b.com This method is not only valuable for laboratory-scale synthesis but has also been successfully implemented in large-scale industrial processes for the production of pharmaceuticals and other fine chemicals. nih.gov

Chemical Transformations and Reactivity of the 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One Ring System

Oxidation Reactions

The 3-hydroxy group on the 5,6-dihydro-2H-pyran-2-one ring is susceptible to oxidation. While direct oxidation studies on the title compound are not extensively detailed, the oxidation of analogous structures, such as other hydroxy-pyranones, provides insight into this transformation. Generally, secondary alcohols can be oxidized to ketones using a variety of common oxidizing agents. For instance, the oxidation of a similar compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, results in the formation of a dione, indicating the successful oxidation of the C-3 hydroxyl group.

Applying this precedent, the oxidation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one would be expected to yield 5,6-dihydro-2H-pyran-2,3-dione. This transformation converts the secondary alcohol at the C-3 position into a ketone. Standard oxidizing agents can be employed for this purpose.

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent | Product |

|---|

Reduction Reactions

The 3-Hydroxy-5,6-dihydro-2H-pyran-2-one molecule possesses two primary sites for reduction: the carbon-carbon double bond and the lactone (ester) carbonyl group. The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

The α,β-unsaturated double bond can be selectively reduced via catalytic hydrogenation. google.com This process typically employs a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas to yield the corresponding saturated lactone, 3-hydroxydihydropyran-2-one.

Alternatively, conjugate reduction of the double bond can be achieved using sodium borohydride (B1222165) (NaBH₄), often in the presence of additives. While NaBH₄ alone is typically used for reducing aldehydes and ketones and does not readily reduce esters, it can perform a 1,4-addition (conjugate addition) to α,β-unsaturated lactones, especially when facilitated by additives like triethylamine (B128534) in THF, to give the saturated lactone. researchgate.netresearchgate.net

Reduction of the lactone carbonyl group without affecting the double bond is more challenging. However, using a combination of sodium borohydride and a Lewis acid like copper(I) chloride (CuCl) can achieve the chemoselective reduction of α,β-unsaturated δ-lactones to the corresponding δ-lactols (cyclic hemiacetals). organic-chemistry.org

Table 2: Representative Reduction Reactions

| Reagent(s) | Site of Reduction | Product |

|---|---|---|

| H₂, Pd/C | C=C double bond | 3-Hydroxydihydropyran-2-one |

| NaBH₄, Et₃N, THF | C=C double bond (Conjugate reduction) | 3-Hydroxydihydropyran-2-one |

Nucleophilic Substitution Reactions

The pyran-2-one ring system is characterized by three electrophilic centers vulnerable to nucleophilic attack: the C-2 (carbonyl carbon), C-4, and C-6 positions. clockss.org However, nucleophilic attack on these sites, particularly the C-2 carbonyl carbon, typically results in ring-opening rather than a substitution reaction that preserves the heterocyclic ring. Therefore, classical nucleophilic substitution on the intact 3-Hydroxy-5,6-dihydro-2H-pyran-2-one ring is not a common reaction pathway. Such transformations generally require the presence of a suitable leaving group on the ring, which is absent in the parent compound. The primary mode of reactivity with nucleophiles involves ring-opening, which is discussed in section 3.5.

The C-6 position of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is allylic to the C-4/C-5 double bond. This position is susceptible to radical-mediated electrophilic bromination using reagents such as N-Bromosuccinimide (NBS). masterorganicchemistry.commasterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator (e.g., AIBN or peroxides) and proceeds via a free-radical chain mechanism. masterorganicchemistry.com

NBS serves as a source of a low concentration of molecular bromine (Br₂). A bromine radical abstracts an allylic hydrogen from the C-6 position, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ to form the allylic bromide product, 6-bromo-3-hydroxy-5,6-dihydro-2H-pyran-2-one, and a new bromine radical to propagate the chain. masterorganicchemistry.commasterorganicchemistry.com Using NBS is advantageous as it keeps the concentration of Br₂ and the HBr byproduct low, which minimizes the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com

Table 3: Allylic Bromination Reaction

| Substrate | Reagent | Initiator | Product |

|---|

Cycloaddition Reactions (e.g., Formal Oxa-[3+3] Cycloaddition)

The unsaturated nature of the 5,6-dihydro-2H-pyran-2-one ring makes it a suitable participant in various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and polycyclic systems.

One notable example is the 1,3-dipolar cycloaddition. The double bond in the pyranone ring can act as a dipolarophile, reacting with 1,3-dipoles like nitrones. For instance, 5,6-dihydro-2H-pyran-2-one has been shown to react with a cyclic nitrone derived from tartaric acid in a (1,3)-dipolar cycloaddition to form a complex polycyclic isoxazolidine-fused tetrahydropyran (B127337) system. nih.gov This type of reaction is a key step in the synthesis of polyhydroxyindolizidines. nih.gov

The pyranone motif is also central to the formal oxa-[3+3] cycloaddition strategy. nih.gov This reaction typically involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous ester) with an α,β-unsaturated aldehyde or its equivalent. nih.gov While this is often a method for constructing the pyranone ring itself, the underlying principles of 6π-electrocyclization are relevant to the reactivity of the system. The 3-hydroxy-5,6-dihydro-2H-pyran-2-one can be viewed as a pre-formed component for further annulation reactions.

Table 4: Representative Cycloaddition Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| 1,3-Dipolar Cycloaddition | 5,6-Dihydro-2H-pyran-2-one + Cyclic Nitrone | Fused Isoxazolidine-Pyranone Adduct |

Ring-Opening and Rearrangement Reactions

One of the most characteristic reactions of the pyran-2-one ring system is its susceptibility to ring-opening upon treatment with nucleophiles. clockss.orgresearchgate.net The presence of the ester group within the unsaturated ring makes the carbonyl carbon an excellent electrophilic site for nucleophilic attack, initiating a cascade that leads to the cleavage of the endocyclic C-O bond.

A wide range of nucleophiles can induce the ring-opening of pyran-2-ones. This reactivity provides a powerful synthetic route for transforming the pyranone scaffold into a variety of other heterocyclic or acyclic structures. researchgate.net

Nitrogen-based nucleophiles are commonly employed for this purpose. For example, the reaction of pyran-2-one derivatives with reagents like ammonia, primary amines, or hydroxylamine (B1172632) can lead to the formation of pyridinones or other nitrogen-containing heterocycles. clockss.org The reaction with hydrazine (B178648) and its derivatives is particularly notable. Treatment of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with hydrazine or hydroxylamine results in a ring-opening and rearrangement cascade to yield N-substituted 6-hydroxy-5,6-dihydro-2-pyridones. masterorganicchemistry.com The initial nucleophilic attack occurs at the C-2 or C-6 position, leading to an open-chain intermediate which then undergoes intramolecular cyclization to form the new, more stable heterocyclic system.

Table 5: Nucleophile-Induced Ring-Opening Reactions

| Pyranone Derivative | Nucleophile | Product Type |

|---|---|---|

| 4-Aryl-6-trifluoromethyl-2H-pyran-2-one | Hydrazine (H₂NNH₂) | N-Amino-6-hydroxy-5,6-dihydro-2-pyridone |

| 4-Aryl-6-trifluoromethyl-2H-pyran-2-one | Hydroxylamine (H₂NOH) | N-Hydroxy-6-hydroxy-5,6-dihydro-2-pyridone |

Enzymatic Achmatowicz Reaction in Dihydropyran Synthesis

The Achmatowicz reaction, a powerful method for the synthesis of dihydropyranones from furfuryl alcohols, has been successfully adapted into an enzymatic process, offering a greener and more selective alternative to traditional chemical oxidants. google.com Biocatalysis provides significant advantages, including milder reaction conditions and enhanced sustainability. google.com Key enzymes employed in this transformation include laccase from Trametes versicolor and unspecific peroxygenase (UPO) from Agrocybe aegerita. google.comresearchgate.net

The laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols utilizes aerial oxygen as the oxidant and can selectively produce 6-hydroxy-(2H)-pyran-3(6H)-ones in yields of up to 90%. researchgate.net This enzymatic approach is particularly effective for bulky, disubstituted (5-alkylfuran-2-yl)carbinols. researchgate.net

Unspecific peroxygenase (UPO) from Agrocybe aegerita has also proven to be a highly effective and practical biocatalyst for the oxidative ring expansion of furfuryl alcohols. google.com This enzyme demonstrates high activity and stability, making it suitable for preparative-scale synthesis. google.com The reaction conditions for the UPO-catalyzed Achmatowicz reaction have been optimized, with a pH of 5.5 being ideal. Various co-solvents can be employed, with acetone (B3395972) showing good results. google.com A key aspect of this method is the gradual addition of hydrogen peroxide, which minimizes oxidative stress on the enzyme. google.com The substrate scope of the UPO-catalyzed reaction is broad, though it can be influenced by steric factors. google.com Notably, the process has been successfully scaled up to the gram scale, highlighting its practical utility. google.com For instance, the oxidation of 1-(2-furyl)propan-1-ol at a 1-gram scale yielded the desired product in 82% yield. google.com

Interactive Data Table: Substrate Scope of the UPO-Catalyzed Enzymatic Achmatowicz Reaction

| Substrate (Furfuryl Alcohol) | Product (Dihydropyranone) | Yield (%) |

| 1-(2-furyl)propan-1-ol | 6-ethyl-6-hydroxy-2H-pyran-3(6H)-one | 82 |

| (2-furyl)(phenyl)methanol | 6-hydroxy-6-phenyl-2H-pyran-3(6H)-one | 99 |

| (2-furyl)(4-methoxyphenyl)methanol | 6-hydroxy-6-(4-methoxyphenyl)-2H-pyran-3(6H)-one | 95 |

| (2-furyl)(4-chlorophenyl)methanol | 6-(4-chlorophenyl)-6-hydroxy-2H-pyran-3(6H)-one | 93 |

| (2-furyl)(p-tolyl)methanol | 6-hydroxy-6-(p-tolyl)-2H-pyran-3(6H)-one | 98 |

| 1-(2-furyl)ethanol | 6-hydroxy-6-methyl-2H-pyran-3(6H)-one | 18 |

| 1-(2-furyl)pentan-1-ol | 6-butyl-6-hydroxy-2H-pyran-3(6H)-one | 85 |

| 1-(2-furyl)hexan-1-ol | 6-hydroxy-6-pentyl-2H-pyran-3(6H)-one | 88 |

Strategies for Functional Group Interconversion on the Pyranone Core

The 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring system possesses multiple reactive sites, making it a versatile scaffold for further chemical modification. However, the pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. rsc.org Therefore, strategies for functional group interconversion must be carefully chosen to either preserve the heterocyclic core or to utilize ring-opening as a deliberate step in a synthetic sequence.

The electrophilic centers of the 2H-pyran-2-one ring are located at positions C-2, C-4, and C-6, making them vulnerable to nucleophilic attack. rsc.org These reactions often result in rearrangements where the pyran-2-one ring is not regenerated. rsc.org For example, the reaction of 5,6-dihydro-2H-pyran-2-one can be utilized in the synthesis of more complex heterocyclic structures like polyhydroxyindolizidines. A key step in such a synthesis involves the methanolysis of the lactone ring, demonstrating a controlled ring-opening strategy.

Despite the propensity for ring-opening, several strategies allow for the functionalization of the dihydropyranone core while preserving its structure. These transformations often target the hydroxyl group or the carbon-carbon double bond.

Reactions Involving the Hydroxyl Group:

Etherification and Esterification: The hydroxyl group at the 3-position can potentially undergo etherification or esterification reactions under appropriate conditions. These transformations would serve to protect the hydroxyl group or to introduce new functional moieties. For instance, in the synthesis of certain tetrahydro-2H-pyran derivatives, etherification is a key step.

Reactions Involving the Carbon-Carbon Double Bond:

Epoxidation: The double bond in the dihydropyranone ring can be a target for epoxidation. This would introduce a reactive epoxide ring, which could then be opened by various nucleophiles to install new functional groups in a stereocontrolled manner.

Hydrogenation: Selective hydrogenation of the double bond would lead to the corresponding saturated lactone, a tetrahydropyranone derivative. This transformation can be useful in modifying the electronic properties and conformation of the ring system. For example, (3,4-dihydro-2H-pyran-2-yl)methanol ether can be converted to (3,4,5,6-tetrahydro-5-hydroxy-2H-pyran-2-yl)methanol ether via hydroboration-oxidation, which effectively adds a hydroxyl group across the double bond. prepchem.com

The development of selective functional group interconversions that maintain the integrity of the 3-hydroxy-5,6-dihydro-2H-pyran-2-one core is crucial for the synthesis of diverse and complex molecules. The choice of reagents and reaction conditions is paramount to avoid undesired ring-opening reactions and to achieve the desired chemical transformations.

Biosynthesis and Natural Occurrence of 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One Derivatives

Isolation from Diverse Natural Sources

Derivatives of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one are widely distributed in nature. They are polyketides produced by numerous microorganisms and plants and are known to exhibit biological activities including antimicrobial, cytotoxic, and phytotoxic effects. mdpi.com

Microbial Origin (e.g., Serratia plymuthica, Streptomyces fungicidicus)

Microorganisms are a prolific source of 5,6-dihydropyran-2-one derivatives. Bioassay-guided fractionation of culture extracts from the bacterium Serratia plymuthica strain MF371-2 led to the isolation of two antibacterial compounds, plymuthipyranone A and plymuthipyranone B. slu.se These compounds are structurally identified as 3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one and 3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one, respectively. slu.se

Similarly, the actinomycete Streptomyces fungicidicus has been identified as a producer of a novel 5,6-dihydro-2H-pyran-2-one derivative. nih.gov Chemical investigation of its fermentation broth resulted in the identification of 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one, a compound that demonstrated significant inhibitory effects against the plant pathogen Alternaria solani. nih.gov Fungi are also a source of these compounds; for instance, the fungus Diplodia corticola produces a derivative identified as (5S,6S,7Z,9S,10S)-5-hydroxy-6-(2-(3-methyloxiran-2-yl)vinyl)-5,6-dihydro-2H-pyran-2-one. nih.govresearchgate.net

| Compound Name | Source Organism | Reference |

|---|---|---|

| Plymuthipyranone A (3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one) | Serratia plymuthica | slu.se |

| Plymuthipyranone B (3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one) | Serratia plymuthica | slu.se |

| 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one | Streptomyces fungicidicus | nih.gov |

| (5S,6S,7Z,9S,10S)-5-hydroxy-6-(2-(3-methyloxiran-2-yl)vinyl)-5,6-dihydro-2H-pyran-2-one | Diplodia corticola | nih.govresearchgate.net |

Plant Origin (e.g., Hyptis species, Ravensara crassifolia, Goniothalamus ridleyi)

The plant kingdom is another rich reservoir of 5,6-dihydro-α-pyrone derivatives. The genus Hyptis (Lamiaceae) is known to produce a variety of these compounds. nih.govacs.orgresearchgate.netnih.gov For example, phytochemical investigation of the entire plant of Hyptis brevipes led to the isolation of six new 5,6-dihydro-α-pyrone derivatives named brevipolides A–F, alongside one known derivative. nih.govacs.orgnih.gov

The genus Goniothalamus (Annonaceae) is particularly noted for producing styryl-lactones, a class of compounds that includes the 5,6-dihydro-2H-pyran-2-one core. mdpi.comnih.govresearchgate.net Previous phytochemical studies of Goniothalamus ridleyi have identified 5-hydroxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one. mdpi.com Other related compounds isolated from this species include 5-acetoxygoniothalamin and 5-hydroxygoniothalamin. ukm.my The chemical composition of Ravensara crassifolia has been studied, though specific isolations of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one derivatives are not as prominently documented in readily available literature.

| Compound Name/Class | Source Organism | Reference |

|---|---|---|

| Brevipolides A–F (5,6-dihydro-α-pyrone derivatives) | Hyptis brevipes | nih.govacs.orgnih.gov |

| 5-hydroxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one | Goniothalamus ridleyi | mdpi.com |

| 5-acetoxygoniothalamin | Goniothalamus ridleyi | ukm.my |

| 5-hydroxygoniothalamin | Goniothalamus ridleyi | ukm.my |

Enzymatic Biotransformations Relevant to Pyranone Biosynthesis

The biosynthesis of complex natural products often involves intricate enzymatic cascades. While the specific pathways for many pyranone derivatives are still under investigation, certain enzyme classes are known to be involved in key oxidative and rearrangement steps that are relevant to their formation.

Laccase-Catalyzed Oxidations and Rearrangements

Laccases are multicopper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other substrates, using molecular oxygen as the electron acceptor and producing water as the only by-product. nih.govmdpi.com This catalytic action generates reactive radical intermediates. These radicals can then undergo subsequent non-enzymatic coupling reactions (homo- or hetero-coupling) to form dimers, oligomers, or polymers. nih.gov

This mechanism of laccase-catalyzed oxidation is fundamental to the biosynthesis of various natural polymers and is increasingly being explored for green chemistry applications in organic synthesis. nih.govmdpi.com The ability of laccases to catalyze the oxidation of phenols and related aromatic compounds makes them relevant to the biosynthesis of pyranone structures, which can be derived from polyketide pathways involving phenolic intermediates. The enzyme's action can facilitate the necessary C-C or C-O bond formations and rearrangements required to construct the heterocyclic pyranone ring.

Role as Secondary Metabolites

Secondary metabolites are compounds that are not essential for the primary growth and development of an organism but play crucial roles in adaptation, defense, and interaction with the environment. The 6-substituted derivatives of 5,6-dihydropyran-2-ones are polyketides that function as important secondary metabolites in the organisms that produce them. mdpi.com

In microorganisms, these compounds often serve as chemical defense agents. For example, the pyrone derivatives produced by Serratia plymuthica exhibit potent antibacterial activity, particularly against Gram-positive bacteria, suggesting a role in competing with other microbes in their ecological niche. slu.se Similarly, the derivative from Streptomyces fungicidicus shows strong antifungal properties. nih.gov

Structure Activity Relationship Sar Studies on 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One Derivatives

Influence of Substituents on Biological Activities

The biological profile of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one derivatives is profoundly influenced by the nature and position of various substituents on the pyranone core and its side chains. Modifications, including the addition of alkyl or acyl groups and alterations to the hydroxyl function, can dramatically alter the potency and specificity of these compounds.

Effect of Alkyl and Acyl Substitutions (e.g., at C3, C4, and C6 positions)

Alkyl and acyl substitutions on the 5,6-dihydro-2H-pyran-2-one scaffold are a key strategy for modulating biological activity. Research has shown that even subtle changes to alkyl chains or the introduction of acyl groups can lead to significant variations in efficacy.

Studies on the C6 position have been particularly revealing. For instance, in a series of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives, modifications to the side chain significantly impacted cytotoxicity against various cell lines. The 2'-dehydroxy derivative of certain stereoisomers displayed the highest activity against HeLa cells, indicating that the presence and position of substituents on the C6-alkyl chain are critical for cytotoxic potency. researchgate.net Further investigation into C6-substituted derivatives for plant growth inhibition found that introducing a small, electron-withdrawing atom (fluorine) at the 4-position of the terminal phenyl ring on the hexyl side chain resulted in a two- to three-fold increase in inhibitory activity compared to the unsubstituted phenyl analogue. nih.gov This highlights that both the nature and electronic properties of substituents on the C6 side chain are crucial determinants of biological function. nih.gov

| Core Structure | Substituent Modification | Biological Activity | Key Finding | Source |

|---|---|---|---|---|

| 6-[(R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one | 4-Fluorophenyl on C6-hexyl chain | Plant growth inhibition (Italian ryegrass) | A small, electron-withdrawing group on the side chain increased potency 2-3 fold. | nih.gov |

| 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one | 2'-Dehydroxy on C6-hexyl chain | Cytotoxicity (HeLa cells) | Removal of a hydroxyl group on the side chain enhanced activity (IC50 = 1.4 µM). | researchgate.net |

Role of Hydroxyl Group Modifications

The hydroxyl group is a critical functional moiety in many biologically active molecules, and its modification in pyranone derivatives serves as a powerful tool for tuning activity. Studies on related pyranone structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have demonstrated the profound impact of hydroxyl modifications on antioxidant properties. nih.govrsc.org

Research indicates that the free hydroxyl groups in DDMP are essential for its free radical scavenging ability. nih.govresearchgate.net When these hydroxyl groups are protected or esterified, the compound's reducing abilities and antioxidant activity significantly decrease. nih.govrsc.org Notably, the hydroxyl group at the olefin position (C-5) was found to have a more remarkable impact on antioxidant activity than the hydroxyl group at the C-3 position. nih.gov This suggests that the unstable enol structure within the pyranone ring is a key factor for its antioxidant mechanism. nih.govrsc.org The modification of the C-3 hydroxyl group in DDMP led to moderate antioxidant capacities, whereas modification of the C-5 enol hydroxyl group resulted in a substantial loss of activity. nih.gov

This principle extends to cytotoxic activity as well. In studies of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives, the 2'-hydroxy group on the side chain was found to play an important role in the molecule's activity against cancer cell lines. researchgate.net

| Compound | Modification | Radical Scavenging Activity (%) | Source |

|---|---|---|---|

| DDMP | Unmodified (contains free C-3 and C-5 OH groups) | Excellent | nih.gov |

| DDMP-5-carboxylates | Protection/esterification of C-5 hydroxyl group | Poor (9.1–20.3%) | nih.gov |

| DDMP-3-carboxylates | Protection/esterification of C-3 hydroxyl group | Moderate (44.5–58.5%) | nih.gov |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it governs the three-dimensional interaction between a molecule and its biological target. nih.govijpsjournal.com For derivatives of 5,6-dihydro-2H-pyran-2-one, the spatial arrangement of substituents can lead to dramatic differences in potency and specificity.

A clear demonstration of this is found in the evaluation of four stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one for phytotoxicity. The study revealed that the (6S,2´R)-isomer exhibited the most potent and stereospecific inhibitory activity against the shoots and roots of Italian ryegrass. researchgate.net Its efficacy was significantly greater than that of the other three stereoisomers, underscoring the necessity of a specific configuration for optimal activity. researchgate.net

This principle is not unique to pyranones. In studies of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov The other enantiomers and diastereoisomers were substantially less active, suggesting that the biological target has a strict stereochemical requirement for binding and inhibition. nih.gov These findings collectively emphasize that stereochemistry is a critical factor in the design of biologically active 5,6-dihydro-2H-pyran-2-one derivatives. researchgate.netnih.gov

| Stereoisomer | IC50 (µM) - Italian Ryegrass Shoots | IC50 (µM) - Italian Ryegrass Roots | Source |

|---|---|---|---|

| (6S,2'R)-1 | 260 | 43.2 | researchgate.net |

| Other Isomers | Significantly higher | Significantly higher | researchgate.net |

Correlation between Structural Features and Specific Biological Activities

The targeted modification of the 3-Hydroxy-5,6-dihydro-2H-pyran-2-one scaffold allows for the optimization of specific biological activities. By systematically altering structural features, researchers can enhance properties such as antifungal efficacy or cytotoxic potency, demonstrating a clear correlation between molecular architecture and biological function.

Optimization of Antifungal Properties via Structural Modifications

The 2H-pyran-2-one core is a known pharmacophore found in natural products with antifungal properties. For example, ficipyrone A, a 2H-pyran-2-one derivative isolated from the endophytic fungus Pestalotiopsis fici, demonstrated notable antifungal activity against the plant pathogen Gibberella zeae with an IC50 value of 15.9 μM. nih.gov

Structure-activity relationship studies on related heterocyclic compounds, such as N-substituted maleimides, provide valuable insights into optimizing antifungal action. These studies revealed that an intact imide ring was essential for strong antifungal activity. researchgate.net Furthermore, the antifungal potency was found to be associated with the hydrophobicity of the N-substituents. researchgate.net While different substituents on an associated benzene (B151609) ring did not show a clear influence, the length of a flexible alkyl chain connecting the ring systems did correlate with antifungal behavior, with chain lengths of three or four carbons often showing the best results. researchgate.net These principles suggest that modifying the lipophilicity and steric bulk of substituents on the 5,6-dihydro-2H-pyran-2-one core could be a viable strategy for optimizing its antifungal properties.

Modulation of Cytotoxic Potency

The cytotoxic potential of pyran-based scaffolds can be finely tuned through specific structural modifications. Studies on various pyran-fused heterocyclic systems have established clear SAR trends for enhancing anticancer activity.

For pyrano[3,2-c]pyridine derivatives, substitutions at position 2 were shown to modulate cytotoxic effects. The introduction of a chloroacetamide fragment led to a slight increase in cytotoxicity, while a formimidate moiety at the same position resulted in the most potent activity against colon (HCT-116), hepatic (HepG-2), and breast (MCF-7) cancer cell lines. ekb.eg Similarly, in a series of dihydropyranopyran derivatives, the nature of the substituent on a C4-phenyl ring was critical. Compounds bearing electron-withdrawing groups like 4-NO2 and 4-Cl, or the electron-donating 3,4,5-trimethoxy group, were identified as the most potent agents against SW-480 and MCF-7 cancer cell lines. nih.gov This trend was also observed in another study where a 3-nitrophenyl group on a complex heterocyclic system conferred the highest potency. nih.gov

The cytotoxicity of 6-substituted 5,6-dihydro-2H-pyran-2-ones has also been investigated. Evaluation of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives showed activity against HeLa, HL-60, and Sf9 cell lines. researchgate.net A key finding was that the 2'-dehydroxy derivative of two of the stereoisomers exhibited the highest activity against HeLa cells, with an IC50 of 1.4 µM, indicating that removing a specific hydroxyl group from the C6 side chain can significantly boost cytotoxic potency. researchgate.net

| Compound Series | Most Active Derivative | HCT-116 (µM) | HepG-2 (µM) | MCF-7 (µM) | Source |

|---|---|---|---|---|---|

| Pyrano[3,2-c]pyridines | Formimidate derivative (5) | 5.2 | 3.4 | 1.4 | ekb.eg |

| Dihydropyranopyrans | 4-NO2, 4-Cl, 3,4,5-(OCH3)3 phenyl derivatives | Identified as most potent against SW-480 and MCF-7 | nih.gov | ||

| 6-(Alkyl)-5,6-dihydro-2H-pyran-2-ones | 2'-dehydroxy derivative (5) | IC50 (HeLa) = 1.4 µM | - | researchgate.net |

Influence on Plant Growth Regulatory Activity

The investigation into the plant growth regulatory activities of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and its derivatives has revealed nuanced structure-activity relationships (SAR), where stereochemistry and the nature of substituents play a pivotal role in their phytotoxic effects.

Studies on derivatives of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one have demonstrated that the stereochemistry at both the C6 position of the pyranone ring and the hydroxyl-bearing carbon in the alkyl chain is a critical determinant of their biological activity. For instance, in tests conducted on Italian ryegrass seedlings, the (6S,2´R)-stereoisomer exhibited the most potent and stereospecific inhibitory activity against both shoots and roots, with IC50 values of 260 µM and 43.2 µM, respectively. nih.gov This activity was significantly different from that of other stereoisomers. nih.gov

Further SAR analysis underscored the importance of specific functional groups for phytotoxicity. The presence of an α,β-unsaturated double bond within the 5,6-dihydro-α-pyrone ring and a hydroxyl group on the 6-alkyl chain were found to be crucial for the observed effects. nih.gov In evaluations against lettuce, a 6S-configuration was identified as necessary for growth inhibition, with an IC50 value of approximately 60 µM, while a (6S,2'S)-configuration was required for the inhibition of germination. nih.gov

The influence of other pyran-2-one derivatives on plant morphology has also been noted. For example, 6-pentyl-2H-pyran-2-one, a volatile organic compound produced by Trichoderma atroviride, has been shown to regulate root architecture in Arabidopsis thaliana. sciencescholar.us It achieves this by inhibiting primary root growth while promoting the formation of lateral roots, indicating an interaction with auxin signaling pathways. sciencescholar.us

The following table summarizes the phytotoxic activity of key 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one stereoisomers against Italian ryegrass.

| Compound Stereoisomer | Target | IC50 (µM) |

| (6S,2´R)-1 | Shoots | 260 |

| Roots | 43.2 |

Data sourced from phytotoxicity evaluations of synthesized stereoisomers. nih.gov

Ligand-Target Interactions in SAR Context

The biological activities of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one derivatives are intrinsically linked to their interactions with specific biological targets at a molecular level. The nature of these interactions, particularly the binding to enzyme active sites, provides a basis for understanding their structure-activity relationships.

Binding to Enzyme Active Sites (e.g., HIV-1 protease, α-tubulin)

HIV-1 Protease:

Derivatives of 5,6-dihydro-2H-pyran-2-one have been identified as potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. These compounds exhibit a unique binding mode within the enzyme's active site. They are capable of interacting with the S1, S2, S1', and S2' pockets of the protease. nih.gov A key feature of their interaction is the binding with the catalytic aspartyl groups and the flap region of the enzyme. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 4-hydroxy-5,6-dihydropyran-2-ones have further elucidated the structural requirements for potent HIV-1 protease inhibition. These studies have revealed that the hydrophobicity of the entire molecule, as well as the nature of the substituent at the sixth position of the dihydropyranone ring, play a significant role in their inhibitory activity. nih.gov The developed QSAR models indicate a strong correlation between these physicochemical parameters and the observed biological activity. nih.gov Efforts to explore various heterocyclic scaffolds at the 3-position that can effectively bind to the S1' and S2' pockets have led to the identification of several analogs with high inhibitory activity against HIV-1 protease. nih.gov

α-Tubulin:

Currently, there is a lack of specific research findings detailing the direct binding interactions of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one derivatives with α-tubulin. While various pyran-containing compounds have been investigated for their anticancer properties, and some have been shown to interact with the tubulin-microtubule system, specific data for the titular compound and its close analogs in this context are not available in the reviewed literature. The cytotoxic effects of some 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives have been evaluated against cancer cell lines such as HeLa and HL-60, but the underlying mechanism of action, including potential interactions with α-tubulin, has not been specified. nih.gov

Mechanistic Research on Biological Actions of 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One

Elucidation of Molecular Targets

The biological activity of pyranone derivatives is often initiated by their direct interaction with specific molecular targets within the cell. These interactions can lead to the modulation of cellular functions and are a primary focus of mechanistic research. Studies have identified enzymes and cellular receptors as key targets for this class of compounds.

Enzyme Inhibition (e.g., Protease Activity, α-Tubulin Binding)

A significant mechanism through which pyranone derivatives exert their effects is the inhibition of enzyme activity. This inhibition can be competitive, non-competitive, or irreversible, leading to the disruption of critical biological processes.

Protease Activity: Certain 5,6-Dihydro-2H-pyran-2-ones have been identified as potent inhibitors of HIV-1 protease, an enzyme crucial for the life cycle of the human immunodeficiency virus. These compounds are designed to bind to the S1, S2, S1', and S2' pockets of the enzyme. Their unique binding mode involves interactions with the catalytic aspartyl groups and the flap region of the protease, effectively blocking its function. This inhibitory action highlights the potential of the pyranone scaffold in the development of antiviral agents.

α-Tubulin Binding: The microtubule cytoskeleton is a vital component in cell division, motility, and intracellular transport. Pironetin, a natural product containing a 5,6-dihydro-α-pyrone moiety, targets α-tubulin, a key building block of microtubules. Mechanistic studies, including crystal structure analysis, have revealed that pironetin binds covalently to the Cys316 residue of α-tubulin. This binding occurs in a buried pocket and perturbs the T7 loop and helix H8 of the protein. These structural elements are essential for the longitudinal contacts between tubulin dimers required for microtubule formation. By disrupting these contacts, pironetin and its analogues inhibit microtubule assembly, leading to cell cycle arrest and apoptosis, which underscores their anticancer properties. Molecular docking studies have further explored the binding of various 5,6-dihydro-α-pyrones to the pironetin site on α-tubulin, identifying key hydroxyl groups necessary for anchoring the compounds within the protein cavity.

| Pyranone Derivative Class | Enzyme Target | Mechanism of Action | Biological Effect |

|---|---|---|---|

| 5,6-Dihydro-2H-pyran-2-ones | HIV-1 Protease | Binds to S1, S2, S1', and S2' pockets, interacting with catalytic aspartyl groups. | Inhibition of viral replication. |

| Pironetin and analogues (5,6-dihydro-α-pyrones) | α-Tubulin | Covalent binding to Cys316, perturbing T7 loop and helix H8. | Inhibition of microtubule formation, leading to anticancer activity. |

Interaction with Cellular Receptors

Beyond intracellular enzymes, pyranone derivatives have been shown to interact with cellular receptors, modulating their activity and downstream signaling.

Molecular docking studies have been employed to investigate the interaction of pyranone derivatives with various receptors. For instance, novel synthesized pyranone scaffolds have been docked on the GABAA receptor-associated protein-1 (GABARAPL1), a cancer-related receptor, to predict their binding affinities and potential as anticancer agents researchgate.net. Similarly, chalcone-phenylpyran-2-one derivatives have been designed and evaluated as selective estrogen receptor modulators (SERMs) semanticscholar.org. Docking studies of these compounds with the estrogen receptor-α have been performed to understand their binding orientation and support their potential in treating estrogen-receptor-positive breast cancer semanticscholar.org. Another study explored α-pyrone derivatives as potential inhibitors of CRM1 (Exportin 1), a nuclear export receptor, with docking results showing favorable binding affinities for some derivatives semanticscholar.org.

Pathways Modulated by Pyranone Derivatives

The interaction of pyranone derivatives with their molecular targets triggers a cascade of events that modulate specific biochemical and signaling pathways. This modulation is the link between the initial molecular interaction and the ultimate physiological or pharmacological effect.

Inhibition or Activation of Specific Biochemical Pathways

Pyranone derivatives can selectively inhibit or activate entire biochemical pathways. A notable example is the inhibition of the cholesterogenesis pathway. Certain trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones are precursors to potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, these compounds effectively block the entire pathway, a mechanism widely used in cholesterol-lowering drugs.

Involvement in Cellular Signaling and Metabolic Processes

Pyranone derivatives are also implicated in the modulation of crucial cellular signaling cascades. For example, the 2-pyrone derivative rasfonin has been shown to interfere with the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer nih.gov. Ras proteins are key molecular switches that, upon activation by growth factors, initiate a signaling cascade that promotes cell proliferation and survival nih.gov. Rasfonin's activity in ras-mutated cancer cells suggests it disrupts this critical oncogenic pathway nih.gov.

Furthermore, some pyranone-related compounds have been found to induce apoptosis through the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines, often leading to apoptosis or cell differentiation plos.orgnih.gov. The activation of this pathway by certain pyranones highlights their potential to influence cell fate decisions. Studies have also shown that some 5,6-dihydro-2H-pyranone derivatives can modulate T-lymphocyte function by affecting the secretion of Th1 and Th2 cytokines, such as IL-2, INFγ, and IL-4, thereby influencing the immune response nih.gov.

| Pyranone Derivative Class | Pathway/Process | Mechanism | Cellular Outcome |

|---|---|---|---|

| Tetrahydro-4-hydroxy-2H-pyran-2-ones | Cholesterol Biosynthesis | Inhibition of HMG-CoA reductase. | Reduction in cholesterol levels. |

| Rasfonin (a 2-pyrone derivative) | Ras/Raf/MEK/ERK Signaling | Disruption of the oncogenic Ras signaling cascade. nih.gov | Induction of apoptosis in ras-mutant cancer cells. nih.gov |

| Oroxyquinone (a tetrahydro-2H-pyran derivative) | p38 MAPK Pathway | Activation of p38 signaling. | Induction of caspase-independent apoptosis. |

| 5,6-dihydro-2H-pyranones | T-lymphocyte cytokine secretion | Modulation of IL-2, INFγ, and IL-4 secretion. nih.gov | Immunosuppressive effects. nih.gov |

Mechanistic Insights from Bioassay-Guided Fractionation

Bioassay-guided fractionation is a powerful strategy used to identify and isolate bioactive compounds from complex mixtures, such as plant or microbial extracts mdpi.commdpi.com. This process involves systematically separating the extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. This approach has been instrumental in discovering novel pyranone derivatives and providing initial insights into their mechanisms of action.

For example, this technique was used to isolate a novel glycosylated hydroquinone derivative, 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (oroxyquinone), from the leaves of Oroxylum indicum. The fractionation was guided by an MTT assay to assess cell proliferation inhibition in a prostate cancer cell line. Subsequent mechanistic studies on the purified compound revealed that it induced apoptosis through a caspase-3 and PARP-independent mechanism involving the p38 pathway and the nuclear localization of Apoptosis-Inducing Factor (AIF). This discovery not only identified a new anticancer molecule but also elucidated its specific molecular mechanism of action.

Similarly, bioassay-guided fractionation of extracts from fungal cultures has led to the isolation of new 5,6-dihydropyran-2-one compounds. By guiding the fractionation with assays for specific biological activities, researchers can pinpoint the molecules responsible for the observed effects and begin to unravel their mechanistic basis.

Computational and Theoretical Investigations of 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the fundamental aspects of chemical structures and reactions. For derivatives of 2H-pyran-2-one, DFT has been used to perform geometrical optimizations, conduct vibrational analysis, and calculate various molecular properties such as molecular electrostatic potential (MEP) and average local ionization energies. mdpi.comsemanticscholar.org These calculations are typically performed using specific combinations of exchange-correlation functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. semanticscholar.orgmdpi.com

Reaction Mechanism Simulations and Transition State Analysis

DFT calculations are frequently employed to simulate reaction mechanisms and analyze the associated transition states, providing insights into the feasibility and pathways of chemical transformations. For instance, in the context of Diels-Alder reactions involving 2H-pyran-2-one derivatives, DFT has been used to calculate the activation Gibbs free energies for the formation of bicyclic intermediates and their subsequent reactions, such as CO2 elimination. mdpi.com

These studies have shown that the energy barrier for the initial cycloaddition is significantly higher than for the subsequent elimination step, which aligns with experimental observations where the intermediate is often not isolated. mdpi.com Computational studies on similar heterocyclic systems, such as the silyl-Prins cyclization to form dihydropyrans, have also utilized DFT to map out reaction profiles and identify low-energy transition states, confirming the favorability of specific reaction pathways. mdpi.com

Table 1: Calculated Activation Gibbs Free Energies for a Diels-Alder Reaction of a 2H-Pyran-2-one Derivative

| Reaction Step | Activation Standard Gibbs Free Energy (ΔG‡) (kJ/mol) |

| Formation of oxabicyclo[2.2.2]octa-5,7-dien-3-one | Significantly high |

| CO2 elimination from intermediate | ~17 - 90 kJ/mol lower than the formation step |

Note: Data is generalized from studies on 2H-pyran-2-one derivatives and illustrates the type of information obtained from DFT calculations.

Impact of Substituent Groups on Reaction Energetics

The electronic nature and position of substituent groups on the pyran-2-one ring can profoundly influence the energetics and outcomes of chemical reactions. DFT studies have been instrumental in elucidating these effects. For example, in Diels-Alder reactions of 2H-pyran-2-ones, the reactivity is not always straightforwardly correlated with the electron-donating or -withdrawing nature of the substituents. mdpi.com The position of a substituent can have a strong influence on reactivity, an effect that can be rationalized through computational analysis of the electronic structure and transition state energies. mdpi.com

Computational investigations on other reactive systems have also highlighted the significant role of substituents. For instance, in the study of peroxy radical reactions, the presence of hydrogen-bonding groups was found to significantly stabilize the reaction intermediates, with binding energies increasing by several kcal/mol. nih.gov This principle can be extended to understand how a hydroxyl group, such as in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, might influence reaction energetics through intramolecular or intermolecular hydrogen bonding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor.

Predicting Binding Affinity to Biological Macromolecules

Molecular docking simulations are widely used to predict the binding affinity of small molecules, including pyran derivatives, to the active sites of biological macromolecules like proteins and enzymes. nih.govnih.gov The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), with more negative values indicating a stronger interaction. researcher.life For various pyran-based compounds, docking studies have identified potential inhibitory activities against targets such as the main protease of SARS-CoV-2 and cyclooxygenase-2 (COX-2). nih.govnanobioletters.com These studies help in screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

Table 2: Example of Predicted Binding Affinities for Pyran Derivatives against a Biological Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| Pyrano[2,3-c] pyrazole (B372694) derivative 5b | SARS-CoV-2 Main Protease (Mpro) | -6.2 |

| Chloroquine (Reference) | SARS-CoV-2 Main Protease (Mpro) | -6.2 |

Note: This table presents example data from a study on related pyran derivatives to illustrate the output of molecular docking studies. nanobioletters.com

Characterization of Ligand-Receptor Binding Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researcher.lifenih.gov For example, docking studies of pyrano[2,3-d]pyrimidine derivatives with Poly (ADP-ribose) polymerase-1 (PARP-1) have elucidated the key hydrogen bonding and hydrophobic interactions responsible for their inhibitory activity. rsc.org Understanding these binding modes is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The hydroxyl group of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one would be expected to play a significant role in forming hydrogen bonds with receptor sites. nih.govfuture4200.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is critical to its chemical reactivity and biological activity.

Computational methods are essential for analyzing the conformational landscape of flexible molecules like 3-Hydroxy-5,6-dihydro-2H-pyran-2-one. Studies on related dihydropyran rings have shown that they often adopt a stable chair-like conformation. beilstein-journals.orgbeilstein-archives.org DFT calculations can be used to determine the relative energies of different conformers and to predict the most stable geometries. beilstein-journals.org For instance, in halogenated pyran analogues, DFT calculations have corroborated that a 4C1-like chair conformation is preferred, even in the presence of significant 1,3-diaxial repulsions. beilstein-journals.orgnih.gov The analysis of intra-annular torsion angles can reveal distortions from an ideal chair conformation due to steric interactions between substituents. beilstein-journals.org

The stereochemistry of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, with its chiral centers, is a key determinant of its properties. While direct computational prediction of stereochemistry for this specific molecule is not widely reported, computational methods are instrumental in assigning the stereochemistry of related natural products. For example, in the synthesis of stereoisomers of similar dihydropyran-2-ones, computational analysis in conjunction with experimental data like NMR coupling constants has been used to determine the relative and absolute stereochemistry. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Hydroxy 5,6 Dihydro 2h Pyran 2 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

1D NMR, including ¹H and ¹³C NMR, offers primary insights into the molecule's framework. In the ¹H NMR spectrum of the parent compound, δ-valerolactone, which lacks the 3-hydroxy group, characteristic signals for the protons in the pyranone ring are observed. The chemical shifts for these protons are typically found at approximately δ 4.34 (H-5), 2.55 (H-2), and 1.9-2.2 (H-3, H-4) ppm. chemicalbook.com The introduction of a hydroxyl group at the C-3 position in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is expected to significantly influence the chemical shifts of neighboring protons, particularly H-3, H-2, and H-4.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the same spin system. This is crucial for tracing the connectivity of the protons around the dihydropyranone ring. researchgate.netnih.gov

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. researchgate.netnih.govstenutz.eu

HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for identifying quaternary carbons and piecing together the complete carbon skeleton of the molecule. researchgate.netnih.gov

The following table summarizes the expected NMR data for the parent δ-valerolactone, which serves as a foundational reference for interpreting the spectra of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~2.55 | ~29.9 |

| 3 | ~1.9-2.2 | ~22.2 |

| 4 | ~1.9-2.2 | ~19.0 |

| 5 | ~4.34 | ~68.8 |

| 6 (C=O) | - | ~170.0 |

Data for δ-valerolactone in C₆D₆ solution. chegg.com

Mosher Ester NMR Analysis for Absolute Configuration Determination

Given the chiral center at C-3, determining the absolute configuration of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is essential. Mosher ester analysis is a powerful NMR-based method for this purpose. nih.govchegg.comosi.lv This technique involves the derivatization of the secondary alcohol with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. researchgate.netresearchgate.net

The protocol involves preparing both the (R)- and (S)-MTPA esters of the chiral alcohol. researchgate.net Subsequent analysis of the ¹H NMR spectra of these two diastereomers reveals differences in the chemical shifts (Δδ = δS - δR) for protons located near the newly formed chiral center. nih.govchegg.comosi.lvresearchgate.net By analyzing the sign of these Δδ values, the absolute configuration of the original alcohol can be reliably deduced. nih.govchegg.comresearchgate.net

High-Resolution Mass Spectrometry (MS)

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration in the solid state. While a crystal structure for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is not currently available in the public domain, data from closely related analogs, such as (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, offer valuable insights into the expected conformation of the dihydropyran-2-one ring. researchgate.net

In this analog, the pyran-2-one ring adopts a half-chair conformation. researchgate.net The crystal structure also reveals details of intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net

Below is a table of crystallographic data for the aforementioned analog:

| Parameter | Value |

| Formula | C₁₁H₁₈O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0375 (3) |

| b (Å) | 11.4515 (13) |

| c (Å) | 20.802 (2) |

| V (ų) | 1200.02 (19) |

Data for (6S)-6-[(1S,2R)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one.* researchgate.net

Chiroptical Measurements (e.g., Circular Dichroism Spectroscopy)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule in solution. For 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, the CD spectrum would exhibit characteristic Cotton effects corresponding to the electronic transitions within the molecule, particularly the n→π* and π→π* transitions of the α,β-unsaturated lactone chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is expected to show characteristic absorption bands for the hydroxyl and lactone functionalities.

Key expected IR absorptions include: